N-dodecyloctadecanamide

Vue d'ensemble

Description

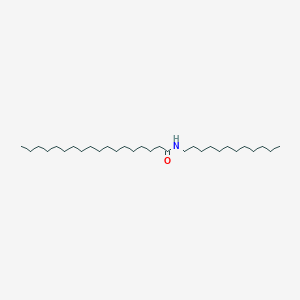

N-Dodecyloctadecanamide is an organic compound with the molecular formula C30H61NO. It is a long-chain fatty acid amide, specifically an amide derivative of octadecanoic acid (stearic acid) and dodecylamine. This compound is known for its surfactant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Dodecyloctadecanamide can be synthesized through the reaction of octadecanoic acid with dodecylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for commercial use.

Analyse Des Réactions Chimiques

Types of Reactions: N-Dodecyloctadecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the amide group to an amine group, yielding dodecyloctadecylamine.

Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Octadecanoic acid and dodecanoic acid.

Reduction: Dodecyloctadecylamine.

Substitution: Various substituted amides depending on the reagents used.

Applications De Recherche Scientifique

N-Dodecyloctadecanamide has several applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its surface-active properties.

Mécanisme D'action

The mechanism of action of N-dodecyloctadecanamide involves its interaction with lipid bilayers and membrane proteins. Its amphiphilic structure allows it to integrate into lipid membranes, altering their properties and affecting the function of membrane-associated proteins. This can influence various cellular processes, including signal transduction and membrane fluidity.

Comparaison Avec Des Composés Similaires

N-Octadecyloctadecanamide: Another long-chain fatty acid amide with similar surfactant properties.

N-Dodecylhexadecanamide: A compound with a shorter fatty acid chain but similar chemical behavior.

N-Dodecyldodecanamide: A compound with both shorter fatty acid and amine chains.

Uniqueness: N-Dodecyloctadecanamide is unique due to its specific chain length combination, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and emulsifying agent in various applications.

Activité Biologique

N-Dodecyloctadecanamide, also known as N-octadecyl dodecanamide, is a fatty amide that exhibits several notable biological activities. This compound's structure contributes to its interactions with biological membranes, influencing various cellular processes. This article provides an overview of its biological activity, including antimicrobial properties, potential anti-inflammatory effects, and its applications in different fields.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic carbon chain, which enhances its ability to integrate into lipid bilayers. This structural feature is pivotal for its biological interactions.

1. Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. This property makes it a candidate for use in formulations aimed at inhibiting microbial growth. Its effectiveness against various pathogens has been demonstrated in several studies.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 21.0 |

| Streptococcus mutans | 19.3 |

These results highlight its potential as an antimicrobial agent in medical and industrial applications .

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Similar compounds have shown the ability to reduce inflammation markers in vitro, indicating a potential therapeutic role in inflammatory conditions.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with cell membranes. Its hydrophobic nature allows it to embed within lipid bilayers, potentially altering membrane fluidity and influencing the function of membrane-bound proteins. This can lead to changes in cellular signaling pathways and gene expression.

Research Findings

A study published in PubMed Central explored the biological activities of various fatty amides, including this compound. The findings indicated that fatty amides could enhance antioxidant activity and exhibit anticancer properties when tested against specific cancer cell lines .

Case Study: Anticancer Activity

In a controlled laboratory setting, this compound was tested for its cytotoxic effects on the HCT116 colorectal cancer cell line. The compound demonstrated an IC50 value of 155 µg/ml, indicating moderate cytotoxicity and suggesting further investigation for potential use in cancer therapies .

Applications

This compound's diverse biological activities make it suitable for various applications:

- Pharmaceuticals: As an antimicrobial and anti-inflammatory agent.

- Cosmetics: In formulations aimed at skin protection due to its membrane-interacting properties.

- Agriculture: Potential use as a biopesticide or growth enhancer due to its biological activity against plant pathogens.

Propriétés

IUPAC Name |

N-dodecyloctadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61NO/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(32)31-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3,(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZSGZLUHOZOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401203 | |

| Record name | Octadecanamide, N-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50354-87-5 | |

| Record name | Octadecanamide, N-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.